

Solubility Profile of H-Thr(tBu)-OMe.HCl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Thr(tBu)-OMe.HCl**

Cat. No.: **B555313**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-tert-Butyl-L-threonine methyl ester hydrochloride (**H-Thr(tBu)-OMe.HCl**), a critical building block in peptide synthesis and drug development. Understanding the solubility of this amino acid derivative is paramount for its effective handling, reaction optimization, and formulation. This document presents available solubility data, outlines experimental protocols for solubility determination, and illustrates its application in a typical synthetic workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For protected amino acids like **H-Thr(tBu)-OMe.HCl**, solubility is influenced by factors such as the polarity of the solvent, the presence of the hydrochloride salt, and the bulky tert-butyl protecting group. These characteristics dictate its miscibility in various common laboratory solvents, impacting reaction conditions and purification strategies.

Quantitative Solubility Data

Precise quantitative solubility data for **H-Thr(tBu)-OMe.HCl** across a wide spectrum of solvents is not extensively documented in publicly available literature. However, based on manufacturer specifications and related chemical principles, a combination of qualitative and semi-quantitative data has been compiled.

Solvent Classification	Solvent	Chemical Formula	Solubility	Notes
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	<chem>C2H6OS</chem>	200 mg/mL [1]	Ultrasonic assistance may be required. Use of hygroscopic DMSO can significantly impact solubility. [1]
Acetone	<chem>C3H6O</chem>	Soluble [2]	-	
Chlorinated	Dichloromethane (DCM)	<chem>CH2Cl2</chem>	Soluble [2]	Commonly used in peptide synthesis.
Chloroform	<chem>CHCl3</chem>	Soluble [2]	-	
Ester	Ethyl Acetate	<chem>C4H8O2</chem>	Soluble [2]	-

Note: The term "soluble" indicates that the compound dissolves to a practical extent for synthetic chemistry applications, though the exact quantitative value is not specified in the cited sources. Further empirical determination is recommended for precise applications.

Experimental Protocol for Solubility Determination

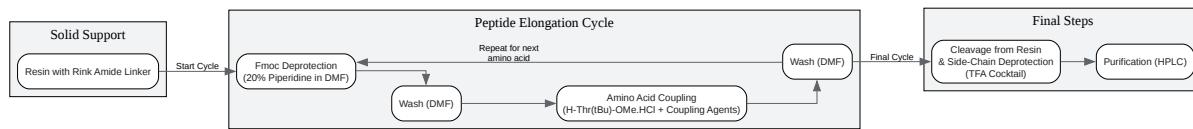
While a specific, standardized protocol for **H-Thr(tBu)-OMe.HCl** is not readily available, a general gravimetric method can be employed to determine its solubility in various solvents. This method is adapted from established procedures for amino acid derivatives.

Objective: To determine the saturation solubility of **H-Thr(tBu)-OMe.HCl** in a given solvent at a specific temperature.

Materials:

- **H-Thr(tBu)-OMe.HCl**

- Selected solvents (e.g., water, methanol, ethanol, dichloromethane)
- Analytical balance
- Vials with screw caps
- Constant temperature bath or shaker incubator
- Centrifuge
- Pipettes
- Drying oven or vacuum desiccator


Procedure:

- Sample Preparation: Add an excess amount of **H-Thr(tBu)-OMe.HCl** to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
- Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
- Supernatant Extraction: Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.
- Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven or under vacuum. Ensure the temperature is low enough to prevent degradation of the compound.
- Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

- Calculation: The solubility can be calculated using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Visualization of Synthetic Utility

H-Thr(tBu)-OMe.HCl is a key intermediate in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and biochemical research. The following diagram illustrates a typical workflow for incorporating a threonine residue into a growing peptide chain using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. H-THR(TBU)-OME HCL manufacturers and suppliers in india chemicalbook.com
- To cite this document: BenchChem. [Solubility Profile of H-Thr(tBu)-OMe.HCl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555313#solubility-of-h-thr-tbu-ome-hcl-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com